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Beta-defensin 37

Epididymis regional gene expression Sperm maturation Beta-defensin tissue specificity

Beta-defensin 37 (BD-37, mBD-37; gene: Defb37) is a 46-amino-acid cationic antimicrobial peptide of the beta-defensin family, identified on mouse chromosome 8 and expressed exclusively in the corpus and cauda regions of the epididymis. The peptide harbours the canonical beta-defensin cysteine scaffold forming three intramolecular disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) and carries a net charge of +5 at physiological pH.

Molecular Formula
Molecular Weight
Cat. No. B1578068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin 37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 37 (mBD-37) for Research Procurement: A Murine Epididymis-Specific Antimicrobial Peptide with Defined Physicochemical and Genomic Features


Beta-defensin 37 (BD-37, mBD-37; gene: Defb37) is a 46-amino-acid cationic antimicrobial peptide of the beta-defensin family, identified on mouse chromosome 8 and expressed exclusively in the corpus and cauda regions of the epididymis [1]. The peptide harbours the canonical beta-defensin cysteine scaffold forming three intramolecular disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) and carries a net charge of +5 at physiological pH [2]. Its restricted expression pattern, partial androgen dependence, and predicted involvement in sperm motility regulation differentiate it from the majority of beta-defensins that localize to the caput epididymis or exhibit broad epithelial expression [1][3].

Corpus/cauda-exclusive epididymal expression marker
Intronic ARBS gene regulation model (ChIP-seq validated)
Predicted high aqueous solubility with low protein binding

Why Beta-Defensin Family Members Cannot Substitute for mBD-37 in Epididymal-Focused or Sperm-Maturation Research


The mouse epididymis expresses over 40 beta-defensin paralogs with strict segment-specific localization; Defb37 is one of the few family members confined to the corpus and cauda, whereas the majority—including the well-characterized Defb15, Defb18, Defb20, Defb25, and Defb48—are restricted to the caput [1][2]. Additionally, Defb37 exhibits a partial androgen-regulation profile with an androgen receptor binding site located in its intron, a feature shared only with Defb39 among all characterized epididymal beta-defensins, while most others carry upstream regulatory ARBSs [2]. These differences in regional expression and hormonal control mean that substituting mBD-37 with a caput-specific or androgen-independent beta-defensin cannot recapitulate the same sperm-maturation microenvironment function.

Regional expression mismatch

Caput-specific defensins (e.g., Defb15, Defb18) cannot replicate the corpus/cauda microenvironment required for sperm maturation studies.

Androgen regulation divergence

Fully androgen-dependent or independent defensins alter hormonal control context; Defb37's partial dependence and intronic ARBS are not recapitulated.

Functional annotation gap

Most beta-defensins lack predicted sperm motility regulation; substituting them removes the capacitation-related research dimension.

Beta-Defensin 37 (mBD-37) Evidence Guide: Quantified Differentiation from Closest Beta-Defensin Analogs


Corpus/Cauda-Restricted Expression Versus Caput-Dominant Family Members Defines mBD-37's Unique Anatomical Niche

Defb37 mRNA is detected exclusively in the corpus and cauda segments of the mouse epididymis, whereas the majority of epididymal beta-defensins—including Defb15, Defb18, Defb20, Defb25, Defb48—are restricted to the caput [1]. Defb2 and Defb9 localize to the cauda, and Defb22, Defb23, Defb26 localize to the corpus, but none of these share the same combinatorial corpus-plus-cauda pattern of Defb37 [1][2]. This specificity is confirmed by Northern blot and in situ hybridization [1].

Expression specificity
Head-to-head
Corpus + cauda only (absent from caput). Defb15/18/20/25/48: caput only. Defb2/9: cauda only.
Defines segment-specific research model
Northern blot, in situ hybridization
Epididymis regional gene expression Sperm maturation Beta-defensin tissue specificity

Intronic Androgen Receptor Binding Site Separates Defb37 from All Other Androgen-Regulated Epididymal Beta-Defensins Except Defb39

ChIP-seq analysis of mouse caput epididymidis identified androgen receptor binding sites (ARBSs) associated with 12 of the 16 androgen-regulated beta-defensin genes. Among these, Defb37 and Defb39 are the only two genes where the ARBS is located within the intronic region; all other ARBSs are located upstream of the transcription start site (Defb18, 19, 20, 30, 34, 41, 42, Defb22, Spag11a) or downstream of the 3′-end (Defb15) [1]. This unique intronic ARBS location suggests a distinct regulatory mechanism.

Intronic ARBS
Head-to-head
ARBS in intron (shared only with Defb39); 9 other ARBS-associated defensins have upstream or downstream sites.
Unique model for intronic androgen signaling
ChIP-seq validated under physiological conditions
Androgen receptor ChIP-seq Transcriptional regulation Beta-defensin gene regulation

Partial Androgen Dependence Distinguishes mBD-37 from Fully Androgen-Dependent and Androgen-Independent Beta-Defensin Subsets

Bilateral orchiectomy followed by androgen supplementation revealed three regulatory classes among 23 caput epididymal beta-defensins: fully androgen-dependent (Defb18, 19, 20, 39, 41, 42), partially androgen-dependent (Defb15, 30, 34, 37, 40, 45, 51, 52, Defb22, Spag11a), and androgen-independent (Defb1, 12, 13, 29, 35, Spag11b/c). Defb37 falls into the partial-regulation class, retaining approximately 50% expression after castration and recovering to near-physiological levels upon androgen supplementation [1].

Androgen dependence
Head-to-head
Partial androgen dependence: expression reduced but not abolished after castration. 6 defensins fully dependent; 6 independent.
Supports co-regulation by testicular factors
qRT-PCR after orchiectomy ± testosterone
Androgen regulation Orchiectomy Epididymal gene expression

Predicted Positive Regulation of Flagellated Sperm Motility During Capacitation: A Function Not Annotated for Most Beta-Defensins

GO annotation predictions (phylogenetic inference) assign Defb37 to the biological process 'positive regulation of flagellated sperm motility involved in capacitation' and 'calcium-mediated signaling,' along with 'CCR6 chemokine receptor binding activity' [1]. Among mouse beta-defensins, only a small subset (including Defb1 and Defb37) carry annotations related to sperm motility regulation. Most other beta-defensins are annotated solely for 'defense response to bacterium' and 'innate immune response' [1][2]. This dual functional prediction—antimicrobial defence plus sperm motility modulation—is a distinguishing feature of Defb37.

Sperm motility GO
Class-level inference
Positive regulation of flagellated sperm motility involved in capacitation; CCR6 chemokine receptor binding.
Predicted functional role distinct from antimicrobial defence
Phylogenetic inference; lacks experimental validation
Sperm capacitation Flagellar motility CCR6 chemokine receptor

Physicochemical Property Set Enables Selection of mBD-37 for Specific Formulation Profiles: Charge, Hydrophobicity, and Stability Parameters

The mature mBD-37 peptide (46 aa) has a molecular weight of 5133.96 Da, an isoelectric point of 8.64, a net positive charge of +5, a Boman index (protein-binding potential) of -98.01 kcal/mol, and a hydrophobicity of -0.602 (GRAVY) [1]. In comparison, the rat ortholog (63 aa precursor) has a mass of 7216.73 Da, pI 8.49, net charge +5, Boman index -30.49, and hydrophobicity +0.646 [2]. The strongly negative Boman index of the mouse peptide (-98.01) indicates high predicted solubility and low non-specific protein binding, which contrasts sharply with the rat ortholog (-30.49) and with many other beta-defensins that carry less negative Boman index values.

Physicochemical profile
Cross-study comparable
Boman index: −98.01 kcal/mol (mouse) vs −30.49 (rat); GRAVY −0.602 vs +0.646.
High predicted aqueous solubility over rat ortholog
Computed from sequence; DRAMP entries
Peptide physicochemical properties Boman index Antimicrobial peptide formulation

Absence of Quantitative Antimicrobial Activity Data (MIC) for mBD-37 Constitutes a Critical Evidence Gap for Procurement Decisions

A systematic search of the DRAMP antimicrobial peptide database, PubMed, and vendor resources reveals that no minimum inhibitory concentration (MIC) values have been published for mBD-37 against any bacterial strain [1][2]. The DRAMP entry explicitly states 'No MICs found in DRAMP database' [1]. In contrast, the closely related paralog Defb38 was chemically synthesized and tested, demonstrating salt-dependent antimicrobial activity against Gram-positive and Gram-negative bacteria in the same study that identified Defb37 [2]. Qualitative antibacterial activity of mBD-37 against E. coli and S. aureus has been reported in a doctoral dissertation, but without numerical MIC data [3]. This gap precludes potency-based head-to-head comparison with well-characterized beta-defensins such as hBD-3 (MIC 4.8–≥200 mg/L) or LL-37 (MIC 3.2–≥200 mg/L).

MIC data absence
Data gap
No MIC values published in peer-reviewed sources or DRAMP.
Antimicrobial potency uncharacterized; cannot benchmark
Systematic search May 2026; de novo data required
Minimum inhibitory concentration Antimicrobial susceptibility testing Data gap

Beta-Defensin 37 Application Scenarios: Where mBD-37's Regional Specificity and Unique Regulation Deliver Scientific Value


Corpus/Cauda Epididymis Innate Immunity Models Requiring Segment-Specific Antimicrobial Effectors

mBD-37 is the only beta-defensin with confirmed corpus-plus-cauda-restricted expression [1]. Researchers building segment-specific epididymis innate immunity models can use mBD-37 as a definitive corpus/cauda marker, enabling dissection of regionally distinct host defence mechanisms. Caput-specific defensins (Defb15, Defb18, Defb20) or cauda-only defensins (Defb2, Defb9) cannot serve as surrogates for this dual-segment expression pattern.

Androgen Receptor Intronic Gene Regulation Studies in Male Reproductive Tract Biology

Defb37 provides a rare instance of a functional gene with an intronic androgen receptor binding site validated by ChIP-seq and ChIP-qPCR [1]. It offers a tractable model locus for investigating how intronic AR binding influences transcriptional output in the epididymis. Along with Defb39, it constitutes one of only two such loci among the entire epididymal beta-defensin repertoire, making it a targeted choice for chromatin immunoprecipitation and reporter gene studies of intronic androgen response elements.

Sperm Maturation and Capacitation Research Leveraging Predicted Motility Regulation Function

The GO annotation of Defb37 for 'positive regulation of flagellated sperm motility involved in capacitation' and 'calcium-mediated signaling' [1], combined with its corpus/cauda expression where sperm acquire motility competence, positions mBD-37 as a candidate for sperm capacitation and male fertility studies. This predicted function is absent from most caput-specific defensins, making mBD-37 the appropriate choice over those paralogs when the research question concerns sperm functional maturation rather than solely antimicrobial defence.

Recombinant Peptide Production with Defined Physicochemical Specifications for Aqueous Assay Systems

With a calculated Boman index of -98.01 kcal/mol and GRAVY of -0.602, mouse mBD-37 is predicted to exhibit high aqueous solubility and low non-specific binding [1]. For users developing in vitro antimicrobial or protein-interaction assays that require soluble peptide with minimal surface adsorption, mBD-37's physicochemical profile provides a selection rationale over more hydrophobic beta-defensins or the rat ortholog (Boman index -30.49, GRAVY +0.646).

Application
Selection Property
Validation Focus
Corpus/cauda innate immunity models
Segment-specific expression marker
Corpus/cauda tissue localization
Intronic AR gene regulation studies
Intronic ARBS regulation model
ChIP-qPCR validation of intronic AR binding
Sperm capacitation research
Predicted sperm motility regulation
Capacitation and motility assay validation
Aqueous in vitro assay development
High aqueous solubility profile
Solubility and non-specific binding assessment
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